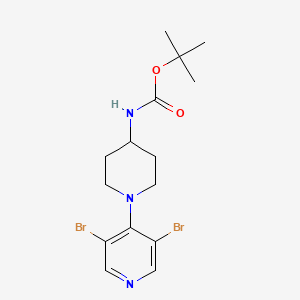

tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(3,5-dibromopyridin-4-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br2N3O2/c1-15(2,3)22-14(21)19-10-4-6-20(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWUGWCWLPWUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidin-4-amine

The synthesis begins with protecting the primary amine of piperidin-4-amine using di-tert-butyl dicarbonate (Boc anhydride). This step ensures selectivity during subsequent reactions:

Procedure :

-

Piperidin-4-amine (1 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Boc anhydride (1.2 equiv) and a base (e.g., triethylamine or sodium bicarbonate) are added under nitrogen.

-

The reaction is stirred at room temperature for 12–24 hours.

-

The product, tert-butyl piperidin-4-ylcarbamate, is isolated via extraction and column chromatography (yield: 85–93%).

Key Data :

Nucleophilic Aromatic Substitution at Pyridine

The Boc-protected piperidine undergoes coupling with 3,5-dibromo-4-chloropyridine. The chlorine at the pyridine’s 4-position acts as a leaving group, displaced by the piperidine’s secondary amine under catalytic conditions:

Procedure :

-

3,5-Dibromo-4-chloropyridine (1 equiv) and tert-butyl piperidin-4-ylcarbamate (1.1 equiv) are combined in dimethylformamide (DMF).

-

Copper(I) iodide (10 mol%) and N,N’-dimethylethylenediamine (DMEDA, 20 mol%) are added as catalysts.

-

The mixture is heated to 100–120°C for 24–48 hours.

-

The product is purified via recrystallization (ethyl acetate/methanol) or silica gel chromatography (yield: 70–78%).

Key Data :

Alternative Methodologies and Comparative Analysis

Buchwald-Hartwig Amination

Palladium-based catalysts enable milder conditions for C–N bond formation, though at higher costs:

Procedure :

Direct Bromination of Pyridine-Piperidine Adducts

Bromination post-coupling is less favored due to steric hindrance but may enhance regioselectivity:

Procedure :

-

tert-Butyl (1-pyridin-4-ylpiperidin-4-yl)carbamate is dissolved in acetic acid.

-

Bromine (2.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Catalytic Systems

-

Copper vs. Palladium : Copper catalysts (CuI/DMEDA) are cost-effective but require higher temperatures. Palladium catalysts (Pd2(dba)3/Xantphos) offer faster kinetics but are sensitive to oxygen.

Characterization and Quality Control

The final product is characterized via:

-

1H NMR : Peaks at δ 1.43 (s, Boc group), 3.70–3.90 (piperidine protons), and 8.55 (pyridine protons).

-

HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural features allow it to interact with specific biological targets, which may lead to the development of new drugs.

Key Findings:

- Enzyme Inhibition: Studies have shown that tert-butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate can inhibit certain enzymes involved in metabolic pathways. This property is crucial for developing treatments for metabolic disorders.

- Antiviral Activity: Preliminary research indicates that the compound exhibits antiviral properties against specific viruses, such as the vaccinia virus.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and chemical processes.

Reactions:

- Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, allowing for the modification of the compound's properties.

- Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions, which is useful for creating derivatives with enhanced activity or selectivity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity: The presence of the dibromopyridine group enhances its binding affinity towards certain enzymes and receptors, which can modulate biochemical pathways.

Case Studies

Several case studies have documented the synthesis and testing of this compound:

-

Synthesis and Biological Testing:

A study synthesized various derivatives of dibromopyridine-piperidine compounds and evaluated their biological activities. The synthesis involved reacting tert-butyl piperidin-4-ylcarbamate with 3,5-dibromopyridine. The resulting products were tested for their efficacy against specific biological targets.Compound Biological Activity Reference 1 Antiviral against vaccinia virus 2 Enzyme inhibitor in metabolic pathways 3 Modulator of Janus kinase activity -

Mechanism of Action:

Research has focused on elucidating the mechanism of action of this compound in inhibiting specific enzymes involved in metabolic pathways. This understanding can lead to improved drug design strategies targeting these enzymes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group and piperidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical differences between tert-butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate and related compounds:

Research Implications and Limitations

- Knowledge Gaps: Direct data on the target compound’s solubility, stability, and biological activity are absent. Analog-based predictions suggest bromine substituents could enhance binding to halogen-bonding domains in proteins.

- Contradictions : highlights discontinuation of a chloropyridazine analog due to stability issues, whereas brominated pyridines are generally more stable but pose environmental concerns .

Biological Activity

tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a dibromopyridine moiety, which is significant for its interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula: C₁₅H₂₁Br₂N₃O₂

Molecular Weight: 396.16 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the dibromopyridine group enhances its binding affinity and selectivity. The mechanism involves potential inhibition or modulation of biochemical pathways, which can lead to various pharmacological effects.

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. The piperidine ring is known to confer properties that allow for enzyme interaction, which can be crucial in drug development targeting metabolic disorders.

Synthesis and Testing

A study synthesized various derivatives of dibromopyridine-piperidine compounds and evaluated their biological activities. The synthesis involved reacting tert-butyl piperidin-4-ylcarbamate with 3,5-dibromopyridine. The resulting products were tested for their efficacy against specific biological targets.

| Compound | Biological Activity | Reference |

|---|---|---|

| 1 | Antiviral against vaccinia virus | |

| 2 | Enzyme inhibitor in metabolic pathways | |

| 3 | Modulator of Janus kinase activity |

Pharmacological Applications

The unique structure of this compound positions it as a candidate for further pharmacological exploration. Its potential applications include:

- Antiviral therapies : Targeting viral replication mechanisms.

- Enzyme modulation : Developing inhibitors for metabolic enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate in academic settings?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Boc Protection : Protect the piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmosphere to form tert-butyl piperidin-4-ylcarbamate .

Nucleophilic Substitution : React the Boc-protected piperidine with 3,5-dibromo-4-chloropyridine (or similar halogenated pyridine derivatives) in a polar aprotic solvent (e.g., DMAc) using NaHCO₃ as a base to facilitate coupling at the piperidine nitrogen .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Monitor reaction progress using TLC and confirm structure via NMR and mass spectrometry (MS).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store under inert gas (N₂ or Ar) at -20°C in a desiccator to prevent hydrolysis of the Boc group .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture, as the carbamate group is sensitive to acidic/basic conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry of the dibromopyridine and piperidine substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (Br substituents) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step between Boc-protected piperidine and 3,5-dibromopyridine?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) or copper iodide for Ullmann-type couplings, as seen in analogous pyridine alkylation reactions .

- Solvent Optimization : Compare DMAc, THF, and DMF for solubility and reaction efficiency. DMAc is preferred for polar intermediates .

- Temperature Control : Perform the reaction at 80–100°C to balance reactivity and Boc group stability .

- Reference Data : Similar reactions achieve 60–75% yields under optimized conditions .

Q. What strategies can resolve contradictions in spectroscopic data interpretation for brominated pyridine derivatives?

- Methodological Answer :

- Decoupling Experiments : Use - COSY to distinguish overlapping signals from piperidine and pyridine protons .

- Isotopic Labeling : Synthesize -labeled analogs to track coupling patterns in complex spectra .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. How does the steric bulk of the Boc group influence the reactivity of the piperidine nitrogen in subsequent functionalization?

- Methodological Answer :

- Steric Effects : The Boc group reduces nucleophilicity of the piperidine nitrogen, requiring stronger bases (e.g., K₂CO₃ instead of NaHCO₃) for alkylation or acylation .

- Deprotection Studies : Compare Boc removal methods (TFA in DCM vs. HCl in dioxane) to regenerate free amine for downstream reactions .

Q. What are the implications of the 3,5-dibromopyridine moiety in medicinal chemistry applications?

- Methodological Answer :

- Pharmacophore Design : The dibromopyridine group may act as a halogen-bond donor, enhancing binding affinity to target proteins .

- Cross-Coupling Potential : The Br substituents enable Suzuki-Miyaura or Buchwald-Hartwig reactions for late-stage diversification .

Safety and Compliance

Q. What are the critical safety protocols for handling brominated intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.